molecular formula C20H27N4O12P B1221879 5'-(d(5Ht)p*(6-4)t)-3'

5'-(d(5Ht)p*(6-4)t)-3'

Cat. No. B1221879
M. Wt: 546.4 g/mol
InChI Key: PRFQJBLUTUYASX-IWBSTULPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DT(6-4)T is a single-stranded DNA oligonucleotide consisting of two thymidine molecules linked (3'->5') and also with a C6-C4 bond. It results from irradiation at 254 nm of normal dTpT (PDB entry: 1EHL).

Scientific Research Applications

  • Application in Crystal Engineering and Explosives
    The study by Wang, Shao, and Lu (2018) discusses the synthesis and energetic properties of a compound with significant implications in crystal engineering and explosives. This compound demonstrates high thermal stability and superior detonation performance, making it a potential replacement for commonly used explosives (Wang, Shao, & Lu, 2018).

  • Quantum Chemical and Spectroscopic Studies
    Hiremath et al. (2020) conducted quantum chemical computational and spectroscopic studies on a related compound, providing insights into the molecular structure and the nature of the compound. Their research emphasizes the importance of theoretical computational analysis in understanding the vibrational assignments and molecular nature of such compounds (Hiremath et al., 2020).

  • Serotonin Receptor Antagonists Research
    Ivachtchenko et al. (2011) explored the synthesis, biological evaluation, and structure-activity relationships of novel compounds as serotonin 5-HT(6) receptor antagonists. This research is crucial in understanding the molecular interactions and potential therapeutic applications of these compounds (Ivachtchenko et al., 2011).

  • Molecular Structure and Electronic Properties Research
    Kerru et al. (2019) reported on the crystal and molecular structure of a related compound, characterized by various spectroscopic techniques. Their research contributes to the understanding of the structural geometry and electronic properties, which are vital for designing new chemical entities with specific applications (Kerru et al., 2019).

  • Drug Discovery and Development Insights
    Lipinski et al. (2001) described experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. This research provides essential insights into the absorption and permeation properties of compounds, influencing drug discovery and development strategies (Lipinski et al., 2001).

properties

Molecular Formula

C20H27N4O12P

Molecular Weight

546.4 g/mol

IUPAC Name

(2R,4S,5R,10S,11R,13R,18R,19S)-4,8,18-trihydroxy-11-(hydroxymethyl)-18,24-dimethyl-8-oxo-7,9,12,26-tetraoxa-1,14,16,21-tetraza-8λ5-phosphapentacyclo[18.2.2.12,5.110,13.014,19]hexacosa-20,23-diene-15,17,22-trione

InChI

InChI=1S/C20H27N4O12P/c1-8-5-23-13-3-9(26)12(35-13)7-33-37(31,32)36-10-4-14(34-11(10)6-25)24-16(15(8)21-18(23)28)20(2,30)17(27)22-19(24)29/h5,9-14,16,25-26,30H,3-4,6-7H2,1-2H3,(H,31,32)(H,22,27,29)/t9-,10-,11+,12+,13+,14+,16-,20+/m0/s1

InChI Key

PRFQJBLUTUYASX-IWBSTULPSA-N

Isomeric SMILES

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@H](N5[C@@H](C1=NC2=O)[C@@](C(=O)NC5=O)(C)O)O[C@@H]4CO)O)O

SMILES

CC1=CN2C3CC(C(O3)COP(=O)(OC4CC(N5C(C1=NC2=O)C(C(=O)NC5=O)(C)O)OC4CO)O)O

Canonical SMILES

CC1=CN2C3CC(C(O3)COP(=O)(OC4CC(N5C(C1=NC2=O)C(C(=O)NC5=O)(C)O)OC4CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-(d(5Ht)p*(6-4)t)-3'
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5'-(d(5Ht)p*(6-4)t)-3'
Reactant of Route 3
5'-(d(5Ht)p*(6-4)t)-3'
Reactant of Route 4
5'-(d(5Ht)p*(6-4)t)-3'
Reactant of Route 5
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Reactant of Route 6
5'-(d(5Ht)p*(6-4)t)-3'

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